![molecular formula C21H19O2Si B12631958 {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl CAS No. 920985-04-2](/img/structure/B12631958.png)
{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl: is a complex organosilicon compound characterized by the presence of a methoxyphenyl group, an ethenyl linkage, and a diphenylsilyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl typically involves the reaction of 2-methoxyphenylacetylene with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: The ethenyl linkage in the compound can be reduced to form the corresponding ethyl derivative.
Substitution: The silyl group can participate in substitution reactions, where the diphenylsilyl moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or other functionalized derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Materials Science: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
Biology:
Bioconjugation: The compound’s reactive silyl group can be used to attach biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry:
Coatings: The compound can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism by which {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl exerts its effects is primarily through its reactive silyl group. This group can form stable bonds with various substrates, facilitating the formation of complex structures. The methoxyphenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to specific molecular targets. The ethenyl linkage provides flexibility, allowing the compound to adopt different conformations and interact with diverse molecular pathways.
相似化合物的比较
- {[1-(2-Methoxyphenyl)ethenyl]oxy}(phenyl)silyl
- {[1-(2-Methoxyphenyl)ethenyl]oxy}(trimethyl)silyl
- {[1-(2-Methoxyphenyl)ethenyl]oxy}(tert-butyl)silyl
Comparison:
- Uniqueness: {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl is unique due to the presence of two phenyl groups attached to the silicon atom, which enhances its stability and reactivity compared to similar compounds with different substituents.
- Reactivity: The diphenylsilyl moiety provides a higher degree of reactivity, making it more suitable for applications requiring robust chemical interactions.
- Applications: While similar compounds may share some applications, this compound’s unique structure allows for broader use in catalysis, materials science, and bioconjugation.
属性
CAS 编号 |
920985-04-2 |
|---|---|
分子式 |
C21H19O2Si |
分子量 |
331.5 g/mol |
InChI |
InChI=1S/C21H19O2Si/c1-17(20-15-9-10-16-21(20)22-2)23-24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1H2,2H3 |
InChI 键 |
OGTOIDFXZPSOEC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=C)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


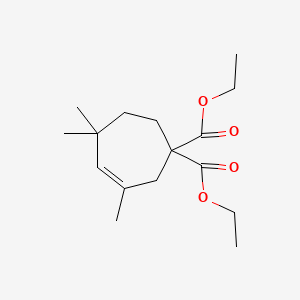
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
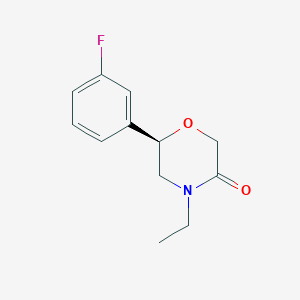
![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)

![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
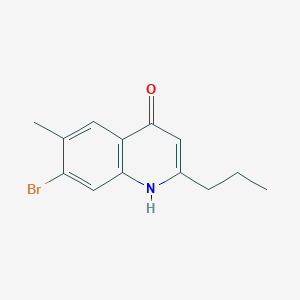
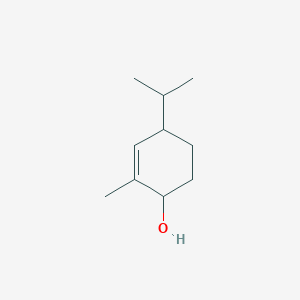
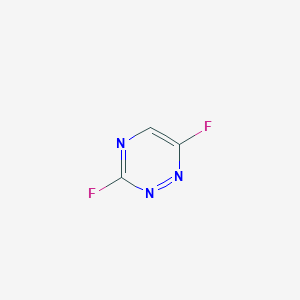
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
